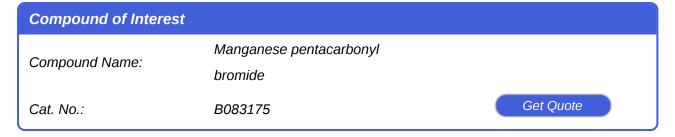


An In-depth Technical Guide to Manganese Pentacarbonyl Bromide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **manganese pentacarbonyl bromide** (BrMn(CO)₅), a foundational organometallic compound. It details its chemical structure, properties, synthesis, and key applications, with a focus on its role as a versatile precursor in chemical synthesis and catalysis.

Chemical Identity and Structure

Manganese pentacarbonyl bromide is an organomanganese compound featuring a central manganese atom in a +1 oxidation state. The complex adopts an octahedral coordination geometry, with the manganese atom bonded to five carbonyl (CO) ligands and one bromide ligand.

CAS Number: 14516-54-2[1][2][3][4][5]

The structure of this compound is crucial to its reactivity, particularly the lability of the CO ligands, which can be substituted by other donor ligands.

Figure 1: Octahedral structure of BrMn(CO)₅.

Physicochemical and Spectroscopic Properties



Manganese pentacarbonyl bromide is a bright orange, crystalline solid that is sensitive to air and light. It is generally soluble in a variety of organic solvents, which facilitates its use in homogeneous catalysis and synthesis.[4]

Table 1: Summary of Quantitative Data

Property	Value	Reference(s)
Identifiers		
CAS Number	14516-54-2	[1][2][3][4][5]
Molecular Formula	C₅BrMnO₅	[1][2][4]
Physical Properties		
Molecular Weight	274.89 g/mol	[1][3][4]
Appearance	Bright orange solid	[4]
Spectroscopic Data		
IR Carbonyl Stretching (vCO)	2081, 2035, 1985 cm ⁻¹	[6]
Thermochemical Data		
ΔfH°(gas)	-875.8 ± 3.3 kJ/mol	[5]

Synthesis and Experimental Protocols

The most common and established method for the preparation of **manganese pentacarbonyl bromide** is through the direct bromination of dimanganese decacarbonyl (Mn₂(CO)₁₀).[4]

Reaction: $Mn_2(CO)_{10} + Br_2 \rightarrow 2 BrMn(CO)_5$

Experimental Protocol: Synthesis from Mn₂(CO)₁₀

The following is a generalized laboratory-scale protocol based on the established method reported by R. B. King in Organometallic Syntheses, Volume 1.[4] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques, as the starting material and product are air-sensitive.



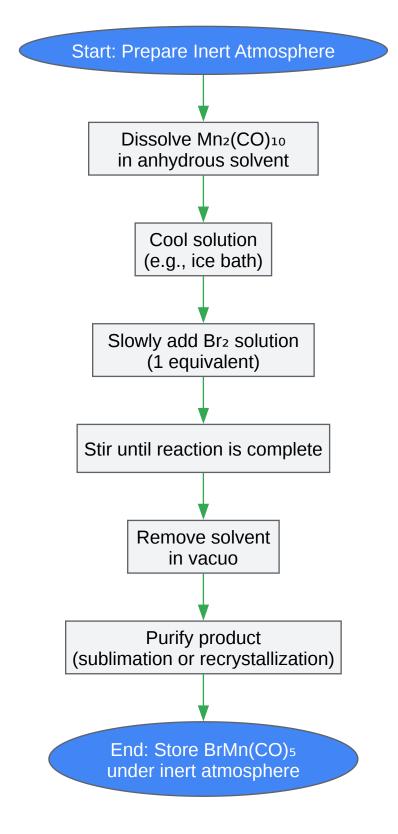
Materials:

- Dimanganese decacarbonyl (Mn₂(CO)₁₀)
- Liquid Bromine (Br₂)
- Anhydrous, degassed solvent (e.g., hexane or carbon tetrachloride)
- Schlenk flask and standard glassware

Procedure:

- Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve dimanganese decacarbonyl in a suitable anhydrous, degassed solvent (e.g., hexane).
- Reaction: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1 equivalent) of bromine, typically as a solution in the same solvent, to the stirred Mn₂(CO)₁₀ solution. The reaction is typically rapid.
- Monitoring: The progress of the reaction can be monitored by the disappearance of the starting Mn₂(CO)₁₀ and the formation of the orange BrMn(CO)₅ product.
- Isolation: Once the reaction is complete, the solvent is removed under reduced pressure (in vacuo).
- Purification: The resulting crude orange solid can be purified by sublimation under high vacuum or by recrystallization from an appropriate solvent to yield the final product.





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Figure 2: Experimental workflow for the synthesis of BrMn(CO)₅.



Reactivity and Applications

Manganese pentacarbonyl bromide is a valuable starting material in organometallic chemistry due to the reactivity of its metal-halogen bond and the ability of its carbonyl ligands to undergo substitution.

Ligand Substitution Reactions

The CO ligands in BrMn(CO)₅ can be replaced by a variety of other donor ligands (L), such as phosphines, amines, and isonitriles.[4][7] These reactions typically proceed via a dissociative mechanism where a CO ligand first leaves, creating a 16-electron intermediate, which is then trapped by the incoming ligand. This allows for the synthesis of a wide array of manganese complexes with tailored electronic and steric properties.

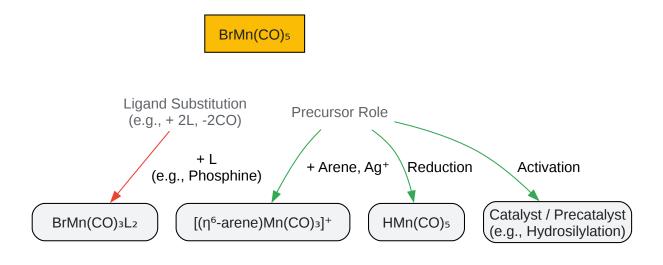
Precursor to Other Manganese Complexes

BrMn(CO)₅ serves as a key precursor to other important classes of manganese compounds. For instance, it is used to synthesize cationic arene complexes of the type $[(\eta^6-\text{arene})\text{Mn(CO})_3]^+.[4]$ It is also a precursor for synthesizing the catalytically important manganese hydride complex, HMn(CO)₅.[3]

Catalysis

In recent years, BrMn(CO)₅ has been employed as a catalyst or precatalyst in various organic transformations. It has shown utility in hydrosilylation reactions and has been successfully used as a regeneration catalyst for NAD(P)H models in biomimetic asymmetric reductions of imines. [8]





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Figure 3: Core reactivity pathways of Manganese Pentacarbonyl Bromide.

Safety and Handling

Manganese pentacarbonyl bromide is harmful if swallowed, in contact with skin, or if inhaled. [4] It is sensitive to air and moisture and should be handled and stored under an inert atmosphere (nitrogen or argon). Low-temperature storage (2-8°C) is recommended. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound, and all manipulations should be carried out in a well-ventilated fume hood.

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